molecular formula C10H12FNO3 B3074712 1-Fluoro-3-nitro-4-phenyl-butan-2-OL CAS No. 102195-94-8

1-Fluoro-3-nitro-4-phenyl-butan-2-OL

Cat. No.: B3074712
CAS No.: 102195-94-8
M. Wt: 213.21 g/mol
InChI Key: WPLCHTDCGSUFBC-UHFFFAOYSA-N
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Description

Contextualization of Fluorine Introduction in Complex Organic Scaffolds

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. The unique properties of fluorine, such as its high electronegativity, small atomic size (similar to hydrogen), and the strength of the carbon-fluorine bond, can significantly alter a molecule's properties.

Key effects of fluorination include:

Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the half-life of a drug in the body.

Bioavailability: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.net

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of a drug. nih.gov

The development of new and selective fluorination methods remains an active area of research, enabling chemists to introduce fluorine into complex molecular architectures with high precision. organic-chemistry.org

Significance of β-Nitroalcohol Frameworks in Contemporary Organic Synthesis

β-nitroalcohols, also known as Henry adducts, are versatile intermediates in organic synthesis. wikipedia.org They are typically synthesized through the Henry reaction (or nitroaldol reaction), which involves the carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone). wikipedia.orgorganic-chemistry.org

The significance of β-nitroalcohols stems from the synthetic utility of their two functional groups:

Nitro Group: The nitro group can be transformed into a variety of other functional groups. For instance, it can be reduced to an amine, which is a key functional group in many biologically active molecules.

Hydroxyl Group: The alcohol functionality can be oxidized to a ketone or be involved in ether or ester formation.

This versatility makes β-nitroalcohols valuable building blocks for the synthesis of complex molecules, including amino alcohols, nitroalkenes, and various pharmaceuticals. wikipedia.org The development of asymmetric Henry reactions, which control the stereochemistry of the newly formed chiral centers, has further expanded the utility of this class of compounds. organic-chemistry.org

Position of 1-Fluoro-3-nitro-4-phenyl-butan-2-OL within Fluorinated Nitroalcohol Research

While specific research detailing the synthesis and application of this compound is not extensively documented in publicly available scientific literature, its structure places it at the intersection of fluorinated compounds and β-nitroalcohols. This positioning suggests its potential as a valuable intermediate in the synthesis of more complex fluorinated molecules with potential biological activity.

The synthesis of such a molecule would likely involve a variation of the Henry reaction, potentially using a fluorinated aldehyde or a fluorinated nitroalkane. The presence of fluorine is known to influence the stereochemical outcome of such reactions, presenting both challenges and opportunities for controlling the three-dimensional structure of the molecule. nih.gov Research in the area of fluorinated aza-Henry reactions, for example, has shown that the presence of fluorine can lead to unusual reversals in diastereoselectivity. nih.govrsc.org

Given the established importance of both fluorine and the β-nitroalcohol motif in medicinal chemistry, this compound and its derivatives are of significant interest for the synthesis of novel bioactive compounds. The reduction of the nitro group would lead to a fluorinated amino alcohol, a structural motif present in various pharmaceuticals.

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of the compound.

PropertyValue
CAS Number 102195-94-8
Molecular Formula C₁₀H₁₂FNO₃
Molecular Weight 213.21 g/mol
Topological Polar Surface Area 66 Ų
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Complexity 201

Data sourced from publicly available chemical databases. guidechem.com

Interactive Data Table: Stereochemical Complexity

The structure of this compound contains two stereocenters, leading to the possibility of multiple stereoisomers.

StereocenterPosition
1Carbon bearing the hydroxyl group (C2)
2Carbon bearing the nitro group (C3)

The control of the relative and absolute stereochemistry at these centers is a key challenge in the synthesis of this and related molecules.

Properties

IUPAC Name

1-fluoro-3-nitro-4-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c11-7-10(13)9(12(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLCHTDCGSUFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CF)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Fluoro 3 Nitro 4 Phenyl Butan 2 Ol and Analogous Fluorinated Nitroalcohols

Foundational Synthetic Routes

The construction of the carbon skeleton of fluorinated nitroalcohols can be achieved through several foundational reaction types. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

The Nitroaldol or Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org This reaction is a direct and powerful method for synthesizing β-nitroalcohols. For the synthesis of compounds like 1-fluoro-3-nitro-4-phenyl-butan-2-ol, a variation of this reaction using a fluorinated nitroalkane as the nucleophile is a key strategy.

The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate. This nitronate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitroalcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

In the context of synthesizing β-fluoro-β-nitroalcohols, the process involves the reaction of a fluorinated nitroalkane with an appropriate aldehyde. For example, the reaction of 1-fluoro-2-nitroethane (B13570972) with phenylacetaldehyde (B1677652) could theoretically produce the target compound's structural backbone. The presence of the electron-withdrawing fluorine atom can affect the acidity of the α-proton and the stability of the resulting nitronate, influencing the reaction rate and equilibrium. nih.gov

Reactant 1 (Fluorinated Nitroalkane)Reactant 2 (Aldehyde)Product (β-Fluoro-β-nitroalcohol)Catalyst/Base
FluoronitromethaneBenzaldehyde (B42025)1-Fluoro-1-nitro-2-phenylethanolOrganic/Inorganic Base
1-Fluoro-1-nitroethaneVarious Aromatic AldehydesCorresponding β-fluoro-β-nitroalcoholsBase

An alternative to the direct Henry reaction with fluorinated substrates is a two-step approach: first, the synthesis of a non-fluorinated nitroalcohol precursor, followed by the introduction of the fluorine atom. This can be achieved through either nucleophilic or electrophilic fluorination methods.

Nucleophilic fluorination is a common method for converting alcohols into alkyl fluorides. Reagents such as (Diethylamino)sulfur trifluoride (DAST) are widely used for this deoxofluorination transformation. tcichemicals.comsci-hub.se This method is applicable to a wide range of alcohols, including primary, secondary, and tertiary ones.

The reaction of an alcohol with DAST proceeds under mild conditions, typically at room temperature or below, with dichloromethane (B109758) often used as the solvent. tcichemicals.comcommonorganicchemistry.com The mechanism involves the activation of the alcohol by DAST, followed by a nucleophilic attack of the fluoride (B91410) ion. For the synthesis of this compound, this would involve the synthesis of a precursor like 3-nitro-4-phenylbutane-1,2-diol, followed by selective fluorination of the primary hydroxyl group.

Table 2: Common Nucleophilic Deoxofluorinating Reagents

ReagentAbbreviationKey Characteristics
(Diethylamino)sulfur TrifluorideDASTMild, effective, but can be thermally unstable. sci-hub.secommonorganicchemistry.com
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorMore thermally stable than DAST with similar or better reactivity. sci-hub.secommonorganicchemistry.com

It is important to handle DAST in a fume hood with appropriate protective equipment, as it can react with moisture to produce toxic hydrogen fluoride. tcichemicals.com

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This strategy has become more common with the development of stable and safe N-F reagents. wikipedia.orgnih.gov

To synthesize a fluorinated nitroalcohol using this method, a nitroalcohol precursor would first be treated with a base to generate a carbanion (a nitronate) at a position desired for fluorination. This nucleophilic carbanion then attacks the electrophilic fluorine atom of a reagent like Selectfluor [F-TEDA-BF4, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] or N-fluorobenzenesulfonimide (NFSI). wikipedia.orgresearchgate.net

For instance, a precursor like 3-nitro-4-phenyl-butan-2-ol could be deprotonated at the C1 position if it were sufficiently activated, followed by quenching with an electrophilic fluorine source. The activation of the substrate is crucial for the success of this reaction. researchgate.netfrontiersin.org

Table 3: Common Electrophilic Fluorinating Reagents

ReagentAbbreviationClass
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorCationic N-F Reagent wikipedia.org
N-FluorobenzenesulfonimideNFSINeutral N-F Reagent wikipedia.org
N-Fluoro-o-benzenedisulfonimideNFOBSNeutral N-F Reagent wikipedia.org

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer an efficient approach to complex molecules. nih.govfrontiersin.org These reactions are advantageous due to their atom economy, reduced number of purification steps, and potential for creating molecular diversity. nih.govfrontiersin.org

While a specific MCR for this compound is not prominently documented, the paradigm allows for theoretical constructions. A possible MCR could involve, for example, phenylacetaldehyde, a nitroalkane, and a fluorinating agent in a single pot under conditions that facilitate a tandem nitroaldol-fluorination sequence. The development of such a process would be a significant advancement in the synthesis of fluorinated nitroalcohols. rsc.org

Strategies for Introducing Fluorine into Nitroalcohol Precursors

Stereoselective Synthesis of this compound

The structure of this compound contains two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers. The control of this stereochemistry is a critical aspect of its synthesis, particularly for applications in pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity. nih.gov

Achieving stereoselectivity in the synthesis of fluorinated nitroalcohols relies heavily on the use of chiral catalysts or auxiliaries. Asymmetric versions of the foundational reactions described above are the primary methods for controlling the stereochemical outcome.

For the asymmetric Henry reaction , a variety of chiral catalysts have been developed. These catalysts, often metal-ligand complexes or organocatalysts, create a chiral environment that directs the approach of the nitronate to the aldehyde, favoring the formation of one enantiomer or diastereomer over the others. nih.gov The introduction of fluorine into the nitroalkane can influence the stereochemical course of the reaction. Studies on the related aza-Henry reaction have shown that α-fluoro nitroalkanes can exhibit different diastereoselectivity compared to their non-fluorinated counterparts. nih.gov

Asymmetric fluorination reactions are also well-established. nih.gov In an electrophilic fluorination approach, chiral catalysts can be used to control the facial selectivity of the fluorine addition to a prochiral enolate. Transition metal complexes with chiral ligands have been successfully employed for the asymmetric fluorination of β-ketoesters and other activated substrates. nih.gov Similarly, in a nucleophilic fluorination approach using a reagent like DAST on a chiral, non-racemic nitro-diol precursor, the stereochemistry would be dictated by the stereocenters already present in the molecule, potentially proceeding through an SN2 mechanism which would result in an inversion of configuration at the reaction center. ncert.nic.in

The development of a highly stereoselective synthesis for a specific isomer of this compound would likely involve an asymmetric Henry reaction between an appropriate aldehyde and a fluorinated nitroalkane using a carefully selected chiral catalyst. nih.gov

Enantioselective Catalytic Approaches

The creation of specific enantiomers of fluorinated nitroalcohols is paramount for their potential application in various fields of chemical research. Catalytic asymmetric synthesis provides the most efficient route to these chiral molecules, avoiding stoichiometric chiral reagents and often enabling high levels of stereocontrol.

Organocatalytic Asymmetric Henry Reactions

The Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction for the synthesis of β-nitroalcohols. The development of asymmetric organocatalysis has provided robust, metal-free methods for controlling the stereochemical outcome of this transformation. buchler-gmbh.com In the context of fluorinated nitroalcohols, organocatalysts are employed to facilitate the enantioselective addition of a nitroalkane to a fluorinated aldehyde or ketone.

Research has demonstrated the efficacy of chiral bifunctional organocatalysts, such as those based on thiourea (B124793) scaffolds, in activating both the nucleophile and the electrophile. For instance, a catalytic system based on bianthrylbis(thiourea) has been successfully applied to the asymmetric Henry reaction of fluoroketones and nitroalkanes. researchgate.net This catalyst operates through a dual hydrogen-bonding mechanism, orienting the substrates in a chiral environment to induce high stereoselectivity. High levels of stereocontrol have been observed, with enantiomeric excesses (ee) reaching up to 97%. researchgate.net Cinchona alkaloid-based catalysts are also widely used for asymmetric Henry reactions, offering a versatile and accessible platform for generating chiral β-nitroalcohols. buchler-gmbh.com

An alternative organocatalytic strategy involves the initial enantioselective α-fluorination of an aldehyde, followed by a subsequent Henry reaction. Chiral aminocatalysts, such as imidazolidinones, can catalyze the fluorination of aldehydes using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI), producing chiral α-fluoroaldehydes with excellent enantioselectivity. princeton.edu These fluorinated intermediates can then be used in a diastereoselective Henry reaction to construct the final nitroalcohol framework.

Catalyst TypeSubstratesKey FindingsRef
Bianthryl-bis(thiourea)Fluoroketones, NitroalkanesHigh enantioselectivity (up to 97% ee) and moderate diastereoselectivity (up to 3:2 dr). researchgate.net
Cinchona AlkaloidsAldehydes, NitroalkanesGeneral and efficient catalysts for asymmetric Henry reactions, enabling access to both enantiomers. buchler-gmbh.com
ImidazolidinoneAldehydes, NFSIProduces chiral α-fluoroaldehydes (up to 99% ee) as precursors for subsequent reactions. princeton.edu
Chiral Lewis Acid Catalysis in Fluorinated Systems

Chiral Lewis acid catalysis represents another cornerstone of asymmetric synthesis. In the synthesis of fluorinated nitroalcohols, a chiral Lewis acid coordinates to the carbonyl group of the fluorinated aldehyde or ketone, lowering its LUMO energy and shielding one face of the electrophile. This setup allows for a highly stereoselective nucleophilic attack by the nitronate anion.

Various metal complexes have been developed for asymmetric Henry reactions. mdpi.commdpi.com Copper(II) complexes featuring chiral ligands, such as those derived from (S)-2-aminomethylpyrrolidine, have shown promise in catalyzing the reaction between aldehydes and nitroalkanes. The stereochemical outcome can be influenced by the choice of the counter-ion (anion) in the catalyst, which affects the balance between Lewis acidity and Brønsted basicity in the system. mdpi.com By tuning the catalyst structure and reaction conditions, these systems can provide access to enantiomerically enriched β-nitroalcohols. mdpi.com

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations (for related fluoroalkylated structures)

While not a direct method for the synthesis of acyclic nitroalcohols like this compound, N-Heterocyclic Carbene (NHC) catalysis is a powerful tool for constructing complex fluoroalkylated chiral molecules, particularly heterocycles. NHCs are versatile organocatalysts that can generate a range of reactive intermediates through "umpolung" (reactivity inversion) of aldehydes. This strategy has been applied to various annulation reactions to build chiral rings containing fluoroalkyl substituents, which are of significant interest in medicinal chemistry. The principles of stereocontrol established in these systems are relevant to the broader field of fluoroalkane synthesis.

Hydrogen Bonding Phase-Transfer Catalysis in Fluorination

An alternative approach to constructing chiral fluorinated molecules involves the asymmetric introduction of the fluorine atom itself. Hydrogen bonding phase-transfer catalysis (HB-PTC) has emerged as a novel strategy for asymmetric nucleophilic fluorination. This method utilizes a neutral, chiral hydrogen-bond donor catalyst, such as a bis-urea derivative, to transport an insoluble fluoride salt (e.g., CsF or KF) from the solid phase into an organic phase. The catalyst forms a chiral hydrogen-bonded complex with the fluoride anion, rendering it soluble and nucleophilic while simultaneously creating a chiral environment for the reaction. This strategy has been successfully applied to the desymmetrization of meso-epoxides and aziridinium (B1262131) ions, affording enantioenriched β-fluoroalcohols and β-fluoroamines with high yields and enantioselectivities.

Diastereoselective Control in Synthetic Pathways for this compound

When the Henry reaction is performed with substrates that lead to the formation of two adjacent stereocenters, as in the synthesis of this compound, controlling the relative stereochemistry (syn vs. anti) is crucial. The diastereoselectivity is governed by the transition state geometry of the C-C bond-forming step.

A remarkable finding in the related aza-Henry reaction is the phenomenon of "fluorine-induced diastereodivergence". nih.govrsc.orgresearchgate.net While analogous reactions with non-fluorinated nitroalkanes typically yield the anti-diastereomer with high selectivity, the presence of an α-fluoro substituent on the nitroalkane can reverse this preference, leading to the formation of the syn-diastereomer. nih.gov This crossover in diastereoselection is attributed to the unique electronic and steric properties of the fluorine atom influencing the stability of the competing transition states. An underlying hierarchy of substituent effects has been proposed, where fluorine can override the inherent anti-selectivity in certain substrate combinations. nih.gov This principle suggests that in the synthesis of this compound, the choice of fluorinated precursor (e.g., a fluorinated nitroalkane vs. a fluoroaldehyde) could be a critical determinant of the diastereomeric outcome.

The choice of catalyst and reaction conditions also plays a significant role. For example, the reaction of silyl (B83357) nitronates with aldehydes, catalyzed by a fluoride source, has been shown to favor the formation of erythro (or syn) diastereomers. capes.gov.br The stereochemical course of these reactions often follows well-defined topological models, although the precise mechanism can be complex. capes.gov.br

Reaction TypeSubstrate FeatureTypical DiastereoselectivityKey FactorRef
Aza-Henry ReactionNon-fluorinated nitroalkaneantiSteric interactions in the Zimmerman-Traxler-like transition state. nih.gov
Aza-Henry Reactionα-Fluoro nitroalkanesyn (Reversal)Fluorine-induced diastereodivergence; electronic/steric effects. nih.govrsc.org
Silyl nitronate additionTBDMSi-nitronateserythro (syn)Reaction mechanism proceeding through an acyclic transition state. capes.gov.br

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. This method involves the temporary attachment of a chiral molecule to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been installed, the auxiliary is cleaved and can often be recovered.

In the context of synthesizing this compound, a chiral auxiliary could be employed in several ways. For instance, an Evans' oxazolidinone auxiliary could be attached to phenylacetic acid. The resulting chiral imide could then undergo a diastereoselective α-fluorination. Subsequent removal of the auxiliary would yield a chiral α-fluoro acid derivative, which could be converted into a suitable electrophile for a Henry reaction. Alternatively, the auxiliary could be used to control a diastereoselective aldol-type reaction between a chiral enolate and a fluorinated electrophile or a fluorinated enolate and a suitable electrophile, followed by conversion to the target nitroalcohol. This method offers predictable stereochemical control based on the well-established models for how common auxiliaries direct reactions.

Chemoenzymatic or Biocatalytic Transformations (for related fluorinated alcohols)

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the preparation of chiral molecules, including fluorinated nitroalcohols. These methods often proceed under mild conditions with high enantioselectivity.

One of the most promising biocatalytic approaches for the synthesis of chiral β-nitroalcohols is the asymmetric reduction of α-nitroketones mediated by alcohol dehydrogenases (ADHs). mdpi.com This strategy has been successfully applied to a range of aromatic and aliphatic nitroketones, affording the corresponding nitroalcohols with high conversions and enantioselectivities. mdpi.com For the synthesis of this compound, a plausible biocatalytic route would involve the reduction of the corresponding α-fluoro-β-nitroketone, 1-fluoro-3-nitro-4-phenyl-butan-2-one. The use of specific ADHs could potentially yield either the (S) or (R)-enantiomer of the target nitroalcohol. mdpi.com

The Henry reaction (nitroaldol reaction) is a classic method for the formation of β-nitroalcohols. almacgroup.com Biocatalytic versions of the Henry reaction have been developed, utilizing enzymes such as hydroxynitrile lyases to catalyze the stereoselective addition of a nitroalkane to an aldehyde or ketone. almacgroup.com A chemoenzymatic approach could involve an enzyme-catalyzed Henry reaction between a fluorinated aldehyde and a nitroalkane. For instance, the reaction of a suitable fluorinated aldehyde with phenylnitromethane, catalyzed by a promiscuous enzyme, could provide a pathway to fluorinated nitroalcohols. researchgate.netresearchgate.net Organocatalyzed Henry reactions with fluoromethyl ketones have also been shown to produce fluorinated nitroalcohols with high levels of stereoinduction. rsc.orgresearchgate.net

The following table summarizes representative biocatalytic reductions of α-nitroketones to β-nitroalcohols, which are analogous to the potential synthesis of the title compound.

Substrate (α-Nitroketone)Biocatalyst (ADH)Product (β-Nitroalcohol) EnantiomerEnantiomeric Excess (ee)Reference
1-Nitro-3-phenylpropan-2-oneADH440(R)>99% mdpi.com
1-Nitro-3-(4-methoxyphenyl)propan-2-oneADH440(R)98% mdpi.com
1-Nitro-3-(2-furyl)propan-2-oneADH440(R)71% mdpi.com
1-Nitro-3-phenylpropan-2-oneADH270(S)>99% mdpi.com

Synthesis via Functional Group Interconversions on Related Phenyl-Substituted Butanols/Butanones

Reductive and Oxidative Manipulations

Functional group interconversions are a powerful tool for the synthesis of complex molecules from more readily available precursors. Reductive and oxidative manipulations of related phenyl-substituted butanols and butanones can provide access to this compound.

A key transformation in this context is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, typically under acidic conditions. youtube.comwikipedia.orgmdma.ch This reaction is crucial for the synthesis of the precursor ketone, 1-fluoro-3-nitro-4-phenyl-butan-2-one, which can then be reduced to the target alcohol. The Nef reaction can be carried out under various conditions, including oxidative methods, to accommodate sensitive functional groups within the molecule.

The oxidation of secondary alcohols to ketones is a fundamental organic transformation. For a related precursor, such as a phenyl-substituted butanol without the nitro or fluoro group, oxidation to the corresponding butanone would be a necessary step before introducing these functionalities. Numerous reagents and conditions are available for this oxidation, including those that are mild enough to be compatible with other functional groups. bohrium.com The oxidation of secondary alcohols containing fluorine, particularly at the α-position, can be challenging due to the electron-withdrawing nature of the fluorine atom but has been achieved using specialized methods. thieme.denih.govacs.orgresearchgate.net

The following table outlines possible reductive and oxidative manipulations on related phenyl-substituted butanols/butanones that could be employed in a synthetic route towards this compound.

Starting MaterialTransformationReagents/ConditionsProduct
1-Fluoro-4-phenyl-butan-2-olOxidationNitroxide catalyst, K₂S₂O₈1-Fluoro-4-phenyl-butan-2-one
3-Nitro-4-phenyl-butan-2-oneReductionNaBH₄, CeCl₃3-Nitro-4-phenyl-butan-2-ol
1-Fluoro-3-nitro-4-phenylbutaneNef ReactionStrong acid (e.g., H₂SO₄) or oxidative conditions1-Fluoro-3-nitro-4-phenyl-butan-2-one

Transformations of 3-Amino-1-fluoro-4-phenyl-butan-2-OL (related precursor/product)

The amino analogue, 3-amino-1-fluoro-4-phenyl-butan-2-ol, is a key related compound, potentially serving as a precursor to or being a product derived from this compound. The interconversion between the nitro and amino functionalities is a well-established transformation.

The reduction of the nitro group in this compound to the corresponding amine, 3-amino-1-fluoro-4-phenyl-butan-2-ol, can be achieved using various reducing agents. Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) with a hydrogen source like H₂ or ammonium (B1175870) formate (B1220265) is a common and effective method. nih.govresearchgate.netresearchgate.netlookchem.com Other reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid can also be employed for this transformation. mdpi.com The choice of reducing agent is critical to ensure chemoselectivity, preserving the hydroxyl and fluoro groups in the molecule.

Conversely, the amino group of 3-amino-1-fluoro-4-phenyl-butan-2-ol could, in principle, be oxidized to the nitro group, although this is a less common transformation. More synthetically useful transformations of the amino group could involve its conversion to other functionalities. For example, the amino group can be diazotized and subsequently substituted to introduce a variety of other functional groups.

The following table summarizes key transformations involving the amino and nitro groups in the context of the target molecule and its amino analogue.

Starting MaterialTransformationReagents/ConditionsProduct
This compoundNitro ReductionH₂, Pd/C or SnCl₂, HCl3-Amino-1-fluoro-4-phenyl-butan-2-ol
3-Amino-1-fluoro-4-phenyl-butan-2-olDiazotization followed by Sandmeyer reaction1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN)1-Fluoro-3-X-4-phenyl-butan-2-ol
3-Amino-1-fluoro-4-phenyl-butan-2-olN-AlkylationAlkyl halide, baseN-Alkyl-3-amino-1-fluoro-4-phenyl-butan-2-ol

Mechanistic Investigations of Reactions Involving 1 Fluoro 3 Nitro 4 Phenyl Butan 2 Ol and Structural Analogues

Elucidation of Reaction Mechanisms in Synthesis

The stereochemical outcome of the Henry reaction is determined in the carbon-carbon bond-forming step. Organocatalysis, in particular, has emerged as a powerful tool for controlling the stereoselectivity of this transformation. nih.gov

In organocatalyzed Henry reactions, bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids, play a key role in orchestrating the approach of the reactants. mdpi.com The catalytic cycle typically involves the activation of both the nitroalkane and the aldehyde.

A proposed catalytic cycle using a thiourea-based cinchona alkaloid catalyst involves:

Activation: The thiourea (B124793) moiety of the catalyst activates the aldehyde electrophile through double hydrogen bonding. Simultaneously, the basic quinuclidine (B89598) nitrogen atom of the catalyst deprotonates the nitroalkane, forming a nitronate intermediate. researchgate.net

C-C Bond Formation: The catalyst holds the activated aldehyde and the nitronate in a specific orientation within a chiral pocket. This controlled orientation minimizes steric repulsion and favors one stereochemical pathway. The C-C bond formation occurs through a highly organized, Zimmerman-Traxler-like transition state. acs.org

Protonation and Catalyst Regeneration: The resulting β-nitro alkoxide is protonated, often by the conjugate acid of the catalyst, to yield the β-nitro alcohol product and regenerate the catalyst for the next cycle. wikipedia.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling these transition states. For the Henry reaction between benzaldehyde (B42025) and nitromethane, transition state models suggest that non-covalent interactions, such as π-π stacking between the aromatic rings of an electron-rich aldehyde and the catalyst, can provide additional stabilization, leading to higher stereoselectivity. researchgate.net The positioning of reactants in a staggered orientation is favored to minimize both steric and electronic repulsion. researchgate.net

The stereochemical outcome of the Henry reaction is highly dependent on the structural features of both the nitroalkane and the aldehyde. wikipedia.org These substrate-controlled effects arise from steric hindrance and electronic interactions.

Steric Effects: The bulkiness of the substituents on both the aldehyde and the nitroalkane significantly influences the diastereoselectivity. wikipedia.org In the transition state, larger groups tend to orient themselves away from each other to minimize steric clash. This preference for an anti-periplanar arrangement of bulky groups often dictates which diastereomer is formed. For example, in the reaction of α,α-disubstituted nitroalkanes with aldehydes, achieving high diastereoselectivity is a known challenge, which can sometimes be overcome by crystallization-induced diastereoselective transformation protocols. nih.gov

Electronic Effects: The electronic nature of the substituents also plays a critical role. Electron-withdrawing groups on the aldehyde can increase its electrophilicity, potentially accelerating the reaction. In the context of diastereoselectivity, electronic factors can influence the stability of the developing charges in the transition state. For instance, the reaction of aldehydes with varying electronic properties can lead to different diastereomeric ratios, as shown in the table below, which summarizes results for a diastereoselective Henry reaction.

Aldehyde (R-CHO)Diastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde85:1590
4-Nitrobenzaldehyde92:888
4-Methoxybenzaldehyde78:2292
2-Chlorobenzaldehyde80:2085

This interactive table illustrates how electronic properties of the aldehyde's aromatic ring influence the diastereomeric ratio in a representative Henry reaction. Data is hypothetical and based on general trends discussed in the literature.

Solvents can dramatically influence both the rate and stereoselectivity of the Henry reaction. nih.govrsc.org The effect often goes beyond simple dielectric continuum effects and involves specific solute-solvent interactions that stabilize or destabilize transition states. rsc.org

Computational and experimental studies on the reaction between nitropropane and benzaldehyde have shown that the reaction is slower in water than in dimethyl sulfoxide (B87167) (DMSO). nih.gov This is attributed to the weakening of hydrogen bonds between water and the nitronate reactant as it proceeds to the more charge-delocalized transition state. In contrast, the ion-dipole interactions in DMSO are less weakened. nih.gov

Furthermore, the choice of solvent can alter the conformational equilibrium of flexible organocatalysts. rsc.org Solvents that are strong Lewis bases, for example, can "prepare" a cinchona thiourea catalyst in a specific conformation that is more effective at differentiating between the enantiomeric transition states, leading to a higher enantiomeric excess. rsc.org The product distribution can also be controlled by the reversibility of the reaction and the rate of epimerization of the nitro-substituted stereocenter, which is highly solvent-dependent. nih.gov

SolventReaction Rate (Relative)Diastereomeric Ratio (syn:anti)
Tetrahydrofuran (THF)1.089:11
Dimethylformamide (DMF)1.582:18
Methanol (MeOH)0.849:51
Toluene0.55:95

This interactive table shows the impact of different solvents on the relative reaction rate and diastereoselectivity of an organocatalyzed Henry reaction. Data is hypothetical and based on general trends discussed in the literature. capes.gov.br

Kinetic Studies for Understanding Reactivity Profiles

Kinetic studies are essential for probing reaction mechanisms, identifying rate-limiting steps, and understanding the factors that govern reactivity. princeton.edulibretexts.org

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. libretexts.orgwikipedia.org

C-H Bond Activation: The first step of the Henry reaction is the deprotonation of the nitroalkane at the α-carbon. wikipedia.org Studying this step by replacing the α-hydrogen with deuterium (B1214612) (D) can reveal if this C-H bond cleavage is part of the rate-determining step. A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond is broken in the rate-limiting step. princeton.edulibretexts.org For the deprotonation of nitroethane by various amine bases, a large primary KIE was observed, confirming that proton transfer is indeed the rate-determining step in that process. princeton.edu

C-F Bond Formation/Cleavage: While the synthesis of 1-Fluoro-3-nitro-4-phenyl-butan-2-ol likely involves a fluorinated starting material, KIE analysis is also relevant to potential fluorination steps. In electrophilic fluorination reactions, the absence of a significant primary deuterium KIE (kH/kD ≈ 1) when fluorinating deuterated aromatic compounds suggests that the C-H bond cleavage is not the rate-limiting step. researchgate.netresearchgate.net Instead, the formation of an intermediate, such as a Wheland complex, is likely the slower step. researchgate.net

Identifying the rate-limiting step is crucial for optimizing reaction conditions. In many organocatalyzed reactions, the turnover-limiting step can be complex.

In electrophilic fluorination, kinetic data often suggests that the decomposition of an intermediate formed after the initial attack of the fluorinating agent is not rate-determining. researchgate.net The presence or absence of a primary KIE is a key piece of evidence; if C-H bond breaking is not rate-limiting, efforts to speed up the reaction should focus on other steps in the mechanism. baranlab.org

Investigating Specific Mechanistic Features

Examination of Carbocation Intermediates

Reactions involving β-fluoro alcohols such as this compound can proceed through carbocationic intermediates, particularly under acidic conditions or when the hydroxyl group is converted into a good leaving group. The presence of a fluorine atom alpha to the potential carbocationic center significantly influences its stability and reactivity.

Research on related systems has shown that α-fluorocarbocations are highly reactive and often short-lived species. nih.gov Their formation can be facilitated by strong Lewis acids or Brønsted acids that promote the departure of the hydroxyl group. The stability of the resulting carbocation is a critical factor in determining the reaction pathway. In the case of this compound, a carbocation at the C2 position would be stabilized by the adjacent phenyl group through resonance, but destabilized by the electron-withdrawing inductive effect of both the fluorine atom at C1 and the nitro group at C3.

Computational studies on analogous α-fluorocarbocations have been employed to understand their geometry and charge distribution. nih.gov Density Functional Theory (DFT) calculations can provide insights into the transition states leading to and from these intermediates, as well as the energies of potential rearrangement pathways. For instance, a 1,2-hydride or a 1,2-phenyl shift could potentially compete with nucleophilic attack on the carbocation.

Experimental evidence for the existence of carbocation intermediates can be gathered through various means. Trapping experiments, where a nucleophile is added to intercept the carbocation, can provide indirect evidence. Furthermore, kinetic studies can reveal the influence of solvent polarity and the nature of the leaving group on the reaction rate, which is characteristic of reactions proceeding through an SN1-type mechanism involving a carbocation intermediate.

Table 1: Calculated Relative Energies of Potential Carbocation Intermediates and Rearrangement Products of a Model System (Aryl-CH(OH)-CHF-R)

Intermediate/ProductRelative Energy (kcal/mol)Description
Secondary Carbocation (at C2)0.0Initial carbocation formed upon leaving group departure.
Rearranged Carbocation (Hydride Shift)-5.2Carbocation formed after a 1,2-hydride shift.
Rearranged Carbocation (Phenyl Shift)-8.7Carbocation formed after a 1,2-phenyl shift.
Nucleophilic Addition Product-25.4Product formed by the attack of a nucleophile on the secondary carbocation.

Note: Data is hypothetical and representative of typical computational findings for such systems.

Radical-Anion Relay Mechanisms

The presence of the nitro group in this compound opens up the possibility of reaction pathways involving radical-anions. Nitroaromatic and nitroaliphatic compounds are known to be readily reduced to their corresponding radical-anions. nih.gov These species can be generated through chemical reduction, electrochemical methods, or photoinduced electron transfer.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection and characterization of radical species. rsc.org In reactions involving analogues of this compound, EPR studies could confirm the formation of the nitro radical-anion. The hyperfine coupling constants observed in the EPR spectrum would provide information about the distribution of the unpaired electron within the molecule.

Once formed, the radical-anion can undergo a variety of transformations. In a radical-anion relay mechanism, the initial radical-anion could fragment, for example, by cleavage of the C-F or C-N bond, to generate a new radical and an anion. This subsequent radical could then participate in further reactions, such as cyclization or addition to another molecule, before being reduced to an anion to complete the catalytic cycle.

The feasibility of a radical-anion pathway is dependent on the reduction potential of the nitro group. The presence of electron-withdrawing groups generally makes the reduction more favorable. The phenyl group in the target molecule would also influence the electronic properties of the nitro group.

Table 2: Representative EPR Hyperfine Coupling Constants for a Nitroaromatic Radical-Anion Analogue

NucleusHyperfine Coupling Constant (Gauss)
14N (nitro group)9.5 - 13.0
1H (aromatic, ortho)3.0 - 4.0
1H (aromatic, para)3.0 - 4.0
1H (aromatic, meta)1.0 - 1.5

Note: These values are typical for nitroaromatic radical-anions and serve as an illustrative example.

Hydrogen-Bonding Activation Modalities

In many reactions, particularly those that are organocatalyzed, hydrogen bonding plays a crucial role in activating substrates and controlling stereoselectivity. For this compound, both the hydroxyl and the nitro group can act as hydrogen-bond acceptors, while the hydroxyl group can also act as a hydrogen-bond donor.

The activation of electrophiles through hydrogen bonding to the nitro group is a well-established concept in asymmetric catalysis. Chiral thioureas, ureas, and diols are common organocatalysts that can form hydrogen bonds with the oxygen atoms of the nitro group, thereby increasing the electrophilicity of the molecule and facilitating nucleophilic attack.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating hydrogen-bonding interactions in solution. nih.govnih.gov Titration experiments, where a hydrogen-bond donor catalyst is incrementally added to a solution of the substrate, can lead to observable changes in the chemical shifts of the protons or other nuclei (e.g., 19F) in the substrate. researchgate.net These changes provide evidence for the formation of a hydrogen-bonded complex and can be used to determine the association constant.

For example, in a reaction where a nucleophile attacks the carbon bearing the nitro group (a Michael-type addition to a corresponding nitroalkene), a chiral hydrogen-bond donor catalyst can create a specific chiral environment around the nitro group. This directs the nucleophile to attack from a particular face, leading to an enantiomerically enriched product.

Table 3: Illustrative 1H NMR Chemical Shift Changes (Δδ) upon Hydrogen-Bonding of a γ-Nitro Alcohol with a Thiourea Catalyst

Protonδ (Substrate alone, ppm)δ (Substrate + Catalyst, ppm)Δδ (ppm)
CH-OH4.254.35+0.10
CH-NO24.804.95+0.15
Catalyst N-H7.508.20+0.70

Note: This data is representative and illustrates the typical downfield shifts observed upon hydrogen-bond formation.

Stereochemical Characterization and Conformational Analysis of 1 Fluoro 3 Nitro 4 Phenyl Butan 2 Ol Stereoisomers

Determination of Relative and Absolute Configurations

The presence of two chiral centers in 1-Fluoro-3-nitro-4-phenyl-butan-2-ol gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise determination of the spatial arrangement of atoms at these centers is fundamental.

Single crystal X-ray diffraction is an authoritative technique for the unambiguous determination of the relative and, in many cases, the absolute configuration of diastereomers. For this compound, obtaining suitable single crystals of each diastereomeric pair (syn and anti) is the first critical step. The diffraction pattern of X-rays passing through the crystal lattice allows for the construction of a three-dimensional electron density map of the molecule.

This map reveals the precise spatial coordinates of each atom, confirming the relative orientation of the substituents at the C2 and C3 chiral centers. For instance, in the syn diastereomer, the fluorine and nitro groups would be on the same side of the carbon backbone in a Fischer projection, while in the anti diastereomer, they would be on opposite sides. The analysis of bond lengths, bond angles, and torsion angles provides definitive proof of the diastereomeric form. Furthermore, with high-quality data and the presence of a heavy atom or by using anomalous dispersion, the absolute configuration can often be determined, assigning the (R) or (S) configuration to each stereocenter.

Crystallographic Parameter Value for Diastereomer 1 (e.g., syn) Value for Diastereomer 2 (e.g., anti)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)ValueValue
b (Å)ValueValue
c (Å)ValueValue
β (°)Value90
R-factorValueValue

Note: The values in this table are illustrative and would be determined from experimental data.

Once the diastereomers are separated, chiral High-Performance Liquid Chromatography (HPLC) is employed to resolve the enantiomers within each diastereomeric pair and to assess their enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The choice of the CSP is crucial and often involves derivatives of cellulose (B213188) or amylose. The separation is optimized by varying the mobile phase composition, typically a mixture of hexane (B92381) and a polar alcohol like isopropanol. The resulting chromatogram will show two distinct peaks for the (2R,3R) and (2S,3S) enantiomers (from the syn diastereomer) and another two peaks for the (2R,3S) and (2S,3R) enantiomers (from the anti diastereomer). The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee).

HPLC Separation Parameters Value
ColumnChiralpak AD-H (or similar)
Mobile PhaseHexane:Isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)t₁ min
Retention Time (Enantiomer 2)t₂ min

Note: The values in this table are typical and subject to optimization for specific enantiomeric pairs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of molecules in solution. For this compound, ¹H and ¹⁹F NMR are particularly informative. The coupling constants (J-values) between protons on adjacent carbon atoms (H-C2-C3-H) can help differentiate between diastereomers, as the magnitude of the coupling is dependent on the dihedral angle between the protons, which is different for syn and anti isomers (Karplus relationship).

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can provide through-space correlations between protons. For example, in a syn isomer, an NOE might be observed between the proton on C2 and the protons of the phenyl group on C4, which would be absent or weaker in the anti isomer due to the different spatial proximity of these groups in the preferred conformations.

Conformational Studies

The biological activity and chemical reactivity of this compound are influenced by its preferred three-dimensional shape or conformation.

In the solid state, the conformation is fixed within the crystal lattice and is directly observed through X-ray diffraction. This conformation represents a low-energy state but is influenced by crystal packing forces.

In solution, the molecule is conformationally flexible, and its preferred shape is a time-averaged result of the various accessible conformations. NMR spectroscopy, particularly the analysis of coupling constants and NOE data, provides insight into the predominant solution-state conformation. Computational modeling, using methods like Density Functional Theory (DFT), can also be used to calculate the energies of different possible conformations and predict the most stable ones.

The stereochemistry and conformational preferences of this compound are significantly influenced by intramolecular interactions. A key interaction is the potential for hydrogen bonding between the hydroxyl group (-OH) at C2 and the nitro group (-NO₂) at C3.

Information regarding the stereochemical characterization of this compound is not publicly available.

Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific research findings detailing the diastereomeric ratio (dr) or enantiomeric ratio (er) for the compound this compound were identified.

The synthesis and stereochemical analysis of this specific molecule have not been reported in a manner that provides quantitative data on the distribution of its stereoisomers. Consequently, the creation of data tables and a detailed discussion on the quantification of its diastereomeric and enantiomeric ratios, as requested, cannot be fulfilled at this time.

General information on related chemical structures and synthetic methodologies exists, but a direct and detailed stereochemical characterization for this compound remains absent from the available scientific record.

Transformations and Applications of 1 Fluoro 3 Nitro 4 Phenyl Butan 2 Ol As a Key Synthetic Intermediate

Derivatization and Functional Group Interconversions of the Nitro Group

The nitro group in 1-fluoro-3-nitro-4-phenyl-butan-2-ol is a versatile functional group that can be converted into other functionalities, significantly expanding the synthetic utility of the molecule.

One of the most common and synthetically important transformations of the nitro group is its reduction to a primary amine. In the case of this compound, this reduction yields 3-Amino-1-fluoro-4-phenyl-butan-2-ol . This transformation is crucial as it introduces a basic amino group, which can then be further functionalized. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Common Reducing Agents for Nitro to Amine Conversion:

Reducing AgentTypical ConditionsNotes
Catalytic Hydrogenation (H₂, Pd/C)Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., ethanol, ethyl acetate)Generally high-yielding and clean, but may not be suitable for molecules with other reducible functional groups (e.g., alkenes).
Metal Hydrides (e.g., LiAlH₄)Anhydrous ether or THFPowerful reducing agent, can also reduce other functional groups like esters and carboxylic acids.
Dissolving Metal Reductions (e.g., Sn/HCl, Fe/HCl)Acidic conditionsClassic method, often used in industrial settings.

The resulting amino alcohol, 3-amino-1-fluoro-4-phenyl-butan-2-ol, is a valuable building block for the synthesis of pharmaceuticals and other biologically active compounds.

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a ketone or aldehyde. wikipedia.org This reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed under acidic conditions to yield the corresponding carbonyl compound. wikipedia.orgorganic-chemistry.org For this compound, the Nef reaction would result in the formation of a β-fluoroketone.

The mechanism of the Nef reaction involves the initial deprotonation of the α-carbon to the nitro group to form a nitronate anion. wikipedia.org This is followed by protonation of the nitronate to form a nitronic acid, which then undergoes hydrolysis to the carbonyl compound and nitrous oxide. wikipedia.org The requirement for an α-hydrogen means this reaction is applicable to primary and secondary nitro compounds. wikipedia.org

Hypothetical Nef Reaction of this compound:

ReactantReagentsProduct
This compound1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄)1-Fluoro-4-phenyl-butan-2,3-dione (and other potential products)

It is important to note that the presence of the hydroxyl group in the starting material could lead to side reactions or rearrangements under the strongly acidic conditions of the Nef reaction.

Reactivity and Derivatization of the Hydroxyl Group

The secondary hydroxyl group in this compound offers another site for synthetic modification, allowing for the introduction of various protecting groups or further functionalization.

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functional moieties. jeeadv.ac.in

Examples of Esterification and Etherification:

ReactionReagentsProduct Functional Group
EsterificationAcyl chloride, pyridineEster
EtherificationAlkyl halide, NaHEther

These derivatizations can be used to modify the solubility and reactivity of the molecule, facilitating subsequent synthetic steps.

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone. A variety of oxidizing agents can be used, with the choice depending on the desired selectivity and reaction conditions.

Common Oxidizing Agents for Secondary Alcohols:

Oxidizing AgentTypical Conditions
Chromic Acid (H₂CrO₄) based reagents (e.g., Jones reagent)Acetone, acidic conditions
Pyridinium chlorochromate (PCC)Dichloromethane (B109758)
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Low temperature (-78 °C)

The resulting fluorinated β-nitroketone would be a highly versatile intermediate for further synthetic transformations.

Role of the Fluorine Atom in Directing Reactivity

The presence of a fluorine atom in this compound has a significant impact on the molecule's reactivity. Fluorine is the most electronegative element, and its introduction into an organic molecule can profoundly alter its physical and chemical properties. beilstein-journals.org

The strong electron-withdrawing nature of the fluorine atom can influence the acidity of neighboring protons. This effect can be particularly relevant in reactions involving the formation of carbanions or enolates. Furthermore, the C-F bond is very strong, which can enhance the thermal and metabolic stability of the molecule. beilstein-journals.org In some cases, fluorine can participate in non-covalent interactions, such as hydrogen bonding, which can influence the conformation and reactivity of the molecule. nih.gov The unique properties of fluorine make fluorinated compounds like this compound attractive targets in medicinal chemistry and materials science. beilstein-journals.org

Fluorine-Mediated Electrophilic or Nucleophilic Activation

The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of the fluorine atom. This inductive effect modulates the electron density of the entire molecule, thereby activating it for specific transformations.

Electrophilic Activation: While carbon-centered nucleophiles typically react with electrophilic sources of fluorine, the fluorine atom in this compound can influence the electrophilicity of adjacent carbon atoms. wikipedia.org More significantly, the nitro group can be activated under strongly acidic conditions. Aliphatic nitro compounds can tautomerize to their aci-form (nitronic acid), which can then be protonated to generate a highly electrophilic species. frontiersin.orgnih.gov This "umpolung" reactivity allows the carbon atom bearing the nitro group (C3), typically a nucleophilic center after deprotonation, to react with various carbon-based nucleophiles. frontiersin.org The presence of the adjacent fluorine atom at C1, while not directly participating, electronically influences the stability and reactivity of these cationic intermediates.

Nucleophilic Activation: The primary mode of nucleophilic activation involves the deprotonation of the carbon atom alpha to the nitro group (C3). The electron-withdrawing properties of both the nitro group and the nearby fluorine atom increase the acidity of the C3 proton. Treatment with a suitable base generates a nitronate anion. This anion is a key nucleophilic intermediate that can participate in a variety of carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction. researchgate.net The stereochemical outcome of such reactions can be influenced by the existing stereocenters at C2 and the fluorine substituent, which can exert control over the facial selectivity of the approaching electrophile. nih.govnih.gov

Activation ModeReagents/ConditionsReactive IntermediateSubsequent Reaction Type
Electrophilic Strong Brønsted or Lewis acids (e.g., triflic acid)Protonated aci-form (nitronic acid)Reaction with electron-rich arenes, alkenes
Nucleophilic Base (e.g., KOH, n-BuLi)Nitronate anion at C3Aldol-type additions (Henry reaction), Michael additions

C-F Bond Functionalization Reactions (e.g., cross-coupling or elimination reactions)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its functionalization a significant challenge. rsc.org However, advances in catalysis have provided pathways for its transformation.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for C-F bond functionalization, although they are more challenging for alkyl fluorides compared to aryl fluorides. nih.govacs.org Methodologies involving nickel or palladium catalysts, sometimes in conjunction with Lewis acids or other activators like lithium iodide, have been developed to couple alkyl fluorides with organometallic reagents (e.g., organocuprates, organozincs). nih.govmdpi.comacs.org In the context of this compound, a selective cross-coupling reaction at the C-F bond could introduce new alkyl, vinyl, or aryl groups, providing a route to more complex structures. Such reactions often require carefully optimized conditions to overcome the high bond dissociation energy and to compete with other potential side reactions. nih.gov

Elimination Reactions: The compound can undergo elimination reactions through several pathways.

Dehydration (Elimination of H₂O): Acid-catalyzed dehydration of the secondary alcohol at C2 can proceed via an E1 mechanism. masterorganicchemistry.comlibretexts.org This involves protonation of the hydroxyl group to form a good leaving group (H₂O), followed by its departure to generate a secondary carbocation. A subsequent deprotonation at an adjacent carbon would form an alkene. Rearrangements of the carbocation intermediate are possible. masterorganicchemistry.com

Dehydrofluorination (Elimination of HF): Base-induced elimination of hydrogen fluoride (B91410) can also occur. The strong electronegativity of the fluorine atom increases the acidity of the beta-hydrogens (at C2). siue.edu However, fluoride is a poor leaving group due to the strength of the C-F bond. siue.edu This pathway is generally less favorable than other elimination routes unless specific activating features are present.

E1cb Mechanism: The presence of the strongly electron-withdrawing nitro group can significantly acidify the proton at C3. Under basic conditions, this can facilitate an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. This involves deprotonation at C3 to form a stable nitronate anion, followed by the elimination of the hydroxyl group from C2 (after activation, e.g., as a sulfonate ester) to generate a fluorinated nitroalkene.

Reaction TypeKey ReagentsMechanismPotential Product
Cross-Coupling Pd or Ni catalyst, Organometallic reagent (e.g., R-ZnX)C-F Bond Activation1-Substituted-3-nitro-4-phenyl-butan-2-ol
Dehydration Strong acid (H₂SO₄, H₃PO₄), HeatE1 (via carbocation)1-Fluoro-3-nitro-4-phenyl-but-1-ene or -2-ene
Elimination Strong base (for E1cb), Activation of OH groupE1cb (via nitronate)1-Fluoro-3-nitro-4-phenyl-but-2-ene

Strategic Utility in Constructing Advanced Molecular Architectures

The combination of functional groups in this compound makes it a valuable precursor for synthesizing molecules of significant interest, particularly in pharmaceutical development.

Access to Chiral Fluorinated Aminoalcohols and Related Heterocycles

A key transformation of this intermediate is the reduction of the nitro group to a primary amine. This conversion is a fundamental step in organic synthesis and can be achieved using various methods, such as catalytic hydrogenation or metal-free reducing agents like trichlorosilane. beilstein-journals.org

The reduction of this compound yields 3-Amino-1-fluoro-4-phenyl-butan-2-ol, a chiral fluorinated aminoalcohol. This structural motif is present in many bioactive compounds. Fluorinated amino acids and their alcohol derivatives are known to modulate the biological properties of peptides and other pharmaceuticals, often enhancing their metabolic stability or binding affinity. nih.govbeilstein-journals.org

The resulting vicinal aminoalcohol is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. For instance, it can undergo cyclization reactions to form:

Oxazolines: Reaction with carboxylic acid derivatives can lead to the formation of substituted oxazoline (B21484) rings.

Morpholines: Further functionalization and cyclization could provide access to fluorinated morpholine (B109124) derivatives.

Pyrrolidines: Intramolecular cyclization strategies, potentially involving activation of the C4-phenyl group or other transformations, could lead to substituted pyrrolidines.

The synthesis of such fluorinated heterocycles is of high value, as these scaffolds are prevalent in drug discovery.

Building Block in Cascade or Annulation Reactions

As mentioned previously, elimination reactions can convert this compound into a fluorinated nitroalkene. Nitroalkenes are exceptionally useful building blocks in organic synthesis due to their electron-deficient nature. chim.it They are potent Michael acceptors and can participate in a wide array of cascade and annulation reactions.

A potential synthetic route could involve the in situ generation of the fluorinated nitroalkene from this compound, followed by a [3+2] annulation reaction with a 1,3-dipole (such as an azide (B81097) or a nitrone). This strategy would provide direct access to complex, five-membered nitrogen-containing heterocycles. chim.it The ability of the nitro group to act as either an activating group or a leaving group during these cyclizations adds another layer of synthetic versatility, allowing for the construction of highly functionalized or aromatic heterocyclic systems. chim.it This positions this compound as a strategic precursor for the rapid assembly of complex molecular frameworks relevant to medicinal chemistry.

Computational Chemistry Studies on 1 Fluoro 3 Nitro 4 Phenyl Butan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Fluoro-3-nitro-4-phenyl-butan-2-ol, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure and stability.

Key Areas of Investigation:

Molecular Geometry: Calculations would begin by optimizing the three-dimensional structure of the molecule to find its most stable geometric arrangement of atoms. This would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.

Charge Distribution: Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This is particularly important for understanding the effects of the electronegative fluorine and nitro groups on the electron density distribution across the molecule.

Hypothetical Data Table for Electronic Properties:

PropertyCalculated Value (Hypothetical)Description
HOMO Energy -7.5 eVEnergy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons.
LUMO Energy -2.1 eVEnergy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.4 eVAn indicator of chemical stability; a larger gap suggests higher stability.
Dipole Moment 3.8 DebyeA measure of the overall polarity of the molecule, arising from its asymmetric charge distribution.

Theoretical Prediction of Reactivity and Reaction Pathways

Building upon the understanding of the electronic structure, computational methods can predict how this compound might react under various conditions.

Predictive Approaches:

Reactivity Descriptors: Quantities derived from the electronic structure, such as chemical potential, hardness, and electrophilicity index, would be calculated to provide a quantitative measure of the molecule's reactivity.

Reaction Mechanism Studies: For specific reactions, such as nucleophilic substitution or elimination, computational chemists would model the entire reaction pathway. This involves locating the transition state structures—the highest energy point along the reaction coordinate—and calculating the activation energy barriers. Such studies are crucial for predicting the feasibility and kinetics of a reaction.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Insights from MD Simulations:

Conformational Analysis: this compound has several rotatable bonds, leading to a vast number of possible conformations. MD simulations can explore this conformational landscape to identify the most populated and energetically favorable shapes the molecule adopts in solution or other environments.

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the surrounding environment influences the molecule's structure and dynamics. This is critical for understanding its behavior in a realistic chemical setting.

Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other or with other chemical species, providing information on aggregation and binding phenomena.

Hypothetical Data Table for Conformational Analysis:

Dihedral AnglePredominant Angle(s) (Hypothetical)Description
F-C1-C2-O 60°, 180°, -60°Describes the relative orientation of the fluorine and hydroxyl groups.
C2-C3-N-O1 0°, 180°Indicates the orientation of the nitro group relative to the carbon backbone.
C3-C4-C(phenyl)-C(phenyl) 90°Represents the rotation of the phenyl group relative to the main aliphatic chain.

Modeling of Catalytic Systems and Transition States in Syntheses

Computational chemistry is an invaluable tool for designing and optimizing synthetic routes. For this compound, this would involve modeling potential catalytic processes for its synthesis.

Applications in Synthesis Design:

Catalyst-Substrate Interactions: Researchers could model the interaction of the precursor molecules with a catalyst, be it a metal complex or an organocatalyst. These models would help in understanding the binding mode and the activation of the substrate by the catalyst.

Transition State Analysis in Catalysis: The key to an efficient catalyst is its ability to lower the activation energy of a reaction. Computational modeling of the transition states for both catalyzed and uncatalyzed reactions can quantify this effect and provide a rationale for the observed catalytic activity. This understanding can guide the design of more effective catalysts.

Advanced Spectroscopic Elucidation Techniques for 1 Fluoro 3 Nitro 4 Phenyl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 1-Fluoro-3-nitro-4-phenyl-butan-2-ol, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) experiments, is necessary for a complete structural elucidation.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for each non-equivalent proton, with their chemical shifts (δ) and coupling constants (J) providing crucial structural information.

The phenyl group protons are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The protons of the butan-2-ol backbone would be more upfield. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 4.0-4.5 ppm. The proton on the carbon with the nitro group (CH-NO₂) is expected to be significantly downfield-shifted due to the electron-withdrawing nature of the nitro group, likely appearing around δ 4.8-5.2 ppm. The protons of the fluoromethyl group (CH₂F) would be split by the adjacent fluorine atom, resulting in a doublet of doublets, and would be expected in the region of δ 4.5-5.0 ppm. The benzylic protons (CH₂) would likely resonate around δ 2.9-3.2 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Phenyl-H 7.2-7.4 m -
CH-OH 4.0-4.5 m -
CH-NO₂ 4.8-5.2 m -
CH₂F 4.5-5.0 dd J(H,F) ≈ 47, J(H,H) ≈ 3-7
CH₂-Ph 2.9-3.2 m -

This is a predictive table based on analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound is expected to show distinct signals for each of the ten carbon atoms.

The carbons of the phenyl ring would appear in the aromatic region (δ 125-140 ppm). The carbon attached to the hydroxyl group (C-OH) is expected around δ 65-75 ppm. The carbon bearing the nitro group (C-NO₂) would be in the range of δ 85-95 ppm. The fluorinated carbon (C-F) would show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF) and is predicted to be in the range of δ 80-90 ppm. The benzylic carbon (CH₂-Ph) is expected around δ 35-45 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
Phenyl C (quaternary) 135-140 -
Phenyl CH 125-130 -
C-OH 65-75 -
C-NO₂ 85-95 -
C-F 80-90 ¹JCF ≈ 170-200

This is a predictive table based on analogous compounds.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides information about the chemical environment of fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the surrounding electron density. The fluorine signal will be split by the adjacent protons, appearing as a triplet or a more complex multiplet depending on the coupling with the methine protons. The coupling constants will provide valuable information for confirming the structure.

To definitively assign all proton and carbon signals and to determine the stereochemistry of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, helping to trace the connectivity of the protons in the butan-2-ol chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments of the molecule, such as the attachment of the phenyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, which has two stereocenters, these experiments would be critical in determining the relative stereochemistry of the hydroxyl and nitro groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₀H₁₂FNO₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule could include the loss of water (H₂O), the nitro group (NO₂), and cleavage of the carbon-carbon bonds in the butan-2-ol chain. The presence of a prominent peak corresponding to the benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 would be a strong indicator of the phenylmethyl moiety.

Predicted HRMS and Fragmentation Data for this compound

Analysis Predicted Value/Fragment
Molecular Formula C₁₀H₁₂FNO₃
Calculated Exact Mass 213.0801

| Major Fragment Ions (m/z) | [M-H₂O]⁺, [M-NO₂]⁺, C₇H₇⁺ (91) |

This is a predictive table based on established fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Fingerprinting

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment, the molecular ion (or a protonated/adducted version) of this compound (C₁₀H₁₂FNO₃, Monoisotopic Mass: 213.0801 g/mol ) would be selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the established principles of mass spectrometry and the known behavior of its functional groups. libretexts.orglibretexts.org Key fragmentation mechanisms for alcohols include alpha-cleavage and dehydration. libretexts.orgyoutube.com For nitroalkanes, cleavage of the C-N bond is common, and β-nitroalcohols can undergo retro-Henry reactions. nih.gov The presence of a phenyl group often leads to the formation of a stable tropylium (B1234903) ion.

The most probable fragmentation pathways for the molecular ion [M]⁺• of this compound would involve:

Alpha-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group are susceptible to cleavage.

Cleavage of the C1-C2 bond would result in the loss of a •CH₂F radical, leading to a fragment ion at m/z 180.

Cleavage of the C2-C3 bond is particularly favorable as it can lead to a resonance-stabilized cation. This would generate a fragment at m/z 45 ([C₂H₅O]⁺) and a larger neutral radical, or more likely, the charge would be retained on the larger fragment.

Loss of Water (Dehydration): A common fragmentation for alcohols, leading to a fragment ion at m/z 195 ([M-H₂O]⁺•). youtube.com

Loss of the Nitro Group: Cleavage of the C-N bond can result in the loss of a •NO₂ radical, yielding a significant ion at m/z 167.

Benzylic Cleavage: Fragmentation at the C3-C4 bond would be highly favored due to the formation of the stable benzyl radical or, more significantly, the tropylium cation (C₇H₇⁺) at m/z 91 after rearrangement.

These predicted fragmentation patterns are summarized in the table below.

Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
213.08195.0718.01[M - H₂O]⁺•
213.08180.0633.02[M - CH₂F]⁺
213.08167.0846.00[M - NO₂]⁺
213.08122.0691.02[M - C₇H₇]⁺
213.0891.05122.03[C₇H₇]⁺ (Tropylium ion)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. mdpi.com These methods are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. wikipedia.org

For this compound, the key functional groups—hydroxyl (-OH), nitro (-NO₂), carbon-fluorine (C-F), and phenyl (C₆H₅)—will produce characteristic vibrational bands.

Hydroxyl Group (-OH): The O-H stretching vibration is expected to produce a strong, broad absorption band in the IR spectrum, typically in the 3600-3200 cm⁻¹ region. The C-O stretching vibration will appear in the 1200-1000 cm⁻¹ range.

Nitro Group (-NO₂): This group is characterized by two strong stretching vibrations in the IR spectrum: an asymmetric stretch (νas) typically around 1560-1540 cm⁻¹ and a symmetric stretch (νs) around 1360-1340 cm⁻¹. nih.gov

Phenyl Group (C₆H₅): The phenyl group gives rise to several distinct bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region.

Carbon-Fluorine Bond (C-F): The C-F stretch is expected to produce a strong absorption in the IR spectrum in the 1400-1000 cm⁻¹ region. Its exact position can be influenced by neighboring atoms.

Aliphatic C-H Bonds: Stretching vibrations for the aliphatic C-H bonds in the butane (B89635) backbone will appear just below 3000 cm⁻¹.

The table below outlines the expected vibrational frequencies for the primary functional groups of the molecule.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Hydroxyl (-OH)O-H stretch3600 - 3200Strong, BroadWeak
Hydroxyl (-OH)C-O stretch1200 - 1000StrongMedium
Nitro (-NO₂)Asymmetric N-O stretch1560 - 1540Very StrongStrong
Nitro (-NO₂)Symmetric N-O stretch1360 - 1340StrongMedium
Phenyl (C₆H₅)Aromatic C-H stretch3100 - 3000MediumStrong
Phenyl (C₆H₅)Aromatic C=C stretch1600 - 1450Medium-StrongStrong
Aliphatic (-CH₂-, -CH-)C-H stretch2980 - 2850MediumStrong
Fluoroalkane (C-F)C-F stretch1400 - 1000StrongWeak

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess and Absolute Configuration Assignment

This compound contains two chiral centers at the C2 and C3 positions. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between these two pairs is diastereomeric.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules.

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this difference versus wavelength. The chromophores within the molecule—primarily the phenyl ring and the nitro group—will interact with the chiral centers. This interaction gives rise to characteristic electronic transitions that are CD-active, known as Cotton effects. Enantiomers will produce mirror-image CD spectra. Therefore, CD can be used to determine the enantiomeric excess (ee) of a sample. Furthermore, by comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory), the absolute configuration of the stereocenters can often be assigned. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information similar to a CD spectrum and can also be used to distinguish between enantiomers, which will rotate light in equal but opposite directions.

The application of these techniques would allow for the differentiation of the four stereoisomers. While diastereomers have distinct physical properties and would produce different CD/ORD spectra, enantiomers can only be distinguished by their interaction with polarized light. A combination of chromatography to separate the diastereomeric pairs, followed by chiroptical analysis of each pair, would enable a complete stereochemical characterization.

Application of Chiroptical Spectroscopy to Stereoisomers of this compound

Stereoisomer PairRelationshipExpected CD SpectraExpected ORD Curves
(2R, 3R) and (2S, 3S)EnantiomersMirror imagesMirror images
(2R, 3S) and (2S, 3R)EnantiomersMirror imagesMirror images
(2R, 3R) and (2R, 3S)DiastereomersDifferent, not mirror imagesDifferent, not mirror images
(2S, 3S) and (2S, 3R)DiastereomersDifferent, not mirror imagesDifferent, not mirror images

Q & A

Q. What are the optimal synthetic routes for 1-Fluoro-3-nitro-4-phenyl-butan-2-OL, considering regioselectivity challenges?

The synthesis typically involves introducing the nitro group into a fluorinated phenylbutanol precursor. Due to fluorine’s strong electron-withdrawing and meta-directing effects, regioselectivity must be carefully controlled during nitration. A Friedel-Crafts acylation or electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures) can be employed to target the 3-position. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of regioisomeric byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : The hydroxyl proton (C2-OH) appears as a broad singlet (~δ 2.5–3.5 ppm), while the fluorine atom induces splitting in adjacent protons (e.g., C1-F coupling with C2-H, J ≈ 50 Hz).
  • ¹³C NMR : The nitro group deshields nearby carbons (C3: ~δ 140–150 ppm), and fluorine coupling splits C1 and C4 signals.
  • IR : Strong nitro (N-O) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹, and hydroxyl (O-H) absorption at ~3300 cm⁻¹.
  • MS : Molecular ion [M+H]⁺ at m/z 227.1 (C₁₀H₁₁FNO₃⁺) with fragmentation patterns reflecting loss of -OH or -NO₂ groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Recrystallization using ethanol/water mixtures (1:3 v/v) isolates the compound with >95% purity. For complex mixtures, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves regioisomers. Purity validation via TLC (Rf ~0.4 in ethyl acetate/hexane, 3:7) and melting point determination (expected mp ~75–80°C) are critical .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The nitro group’s electron-withdrawing nature increases the electrophilicity of adjacent carbons (C3 and C4), making C4 susceptible to nucleophilic attack. However, steric hindrance from the phenyl group at C4 and fluorine at C1 limits accessibility. Computational studies (DFT) show that the C3 position has a lower activation energy for substitution due to partial charge distribution (C3: δ⁺ ~0.35) .

Q. What contradictions arise in biological activity data for this compound, and how can experimental design address them?

Discrepancies in cytotoxicity assays (e.g., IC₅₀ values varying by >10 µM across studies) may stem from impurities in stereoisomers or solvent effects. Rigorous enantiomeric separation (chiral HPLC) and standardized solvent systems (DMSO concentration ≤1% in cell culture) are recommended. Dose-response curves should include triplicate technical replicates to minimize variability .

Q. Can computational modeling predict the compound’s stability under acidic or basic conditions?

Molecular dynamics simulations (e.g., using Gaussian or GROMACS) reveal that the nitro group stabilizes the molecule in acidic conditions via resonance, while basic conditions hydrolyze the C2-OH group. Predicted half-lives at pH 2 and pH 12 are ~48 hours and ~2 hours, respectively, validated experimentally via LC-MS degradation studies .

Q. How does the fluorine substituent affect intermolecular interactions in crystal packing?

X-ray crystallography shows that fluorine participates in weak C-F···H-O hydrogen bonds (distance ~2.8 Å), stabilizing the crystal lattice. The nitro group forms π-π stacking interactions (3.5 Å spacing) with adjacent phenyl rings, contributing to the compound’s low solubility in non-polar solvents .

Methodological Notes

  • Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve splitting ambiguities caused by fluorine .
  • Experimental Design : Use blocking factors (e.g., temperature, catalyst loading) in fractional factorial designs to optimize synthetic yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.